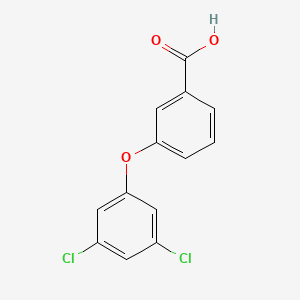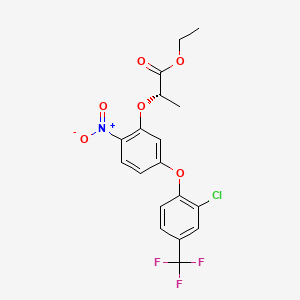![molecular formula C18H28O B15164092 1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene CAS No. 143098-09-3](/img/structure/B15164092.png)
1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene is an organic compound with a complex structure that includes a benzene ring, a cyclohexyl group, and a methoxypropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene typically involves multiple steps, including the formation of the cyclohexyl group and the attachment of the methoxypropyl chain. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological responses. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
1-Ethyl-4-methoxybenzene: Shares a similar benzene ring structure but lacks the cyclohexyl and methoxypropyl groups.
4-Ethylcyclohexylbenzene: Contains a cyclohexyl group but differs in the position and nature of the substituents.
3-Methoxypropylbenzene: Features a methoxypropyl chain but lacks the cyclohexyl group.
Uniqueness: 1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
143098-09-3 |
|---|---|
Fórmula molecular |
C18H28O |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene |
InChI |
InChI=1S/C18H28O/c1-3-15-6-10-17(11-7-15)18-12-8-16(9-13-18)5-4-14-19-2/h6-7,10-11,16,18H,3-5,8-9,12-14H2,1-2H3 |
Clave InChI |
OGMAVYJUZLHNPT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2CCC(CC2)CCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


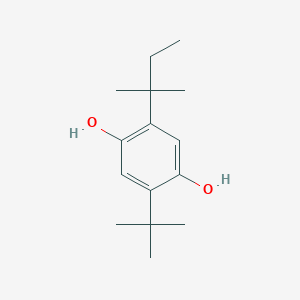
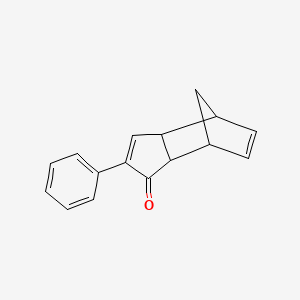
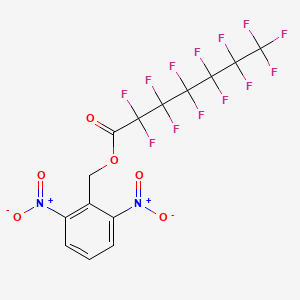
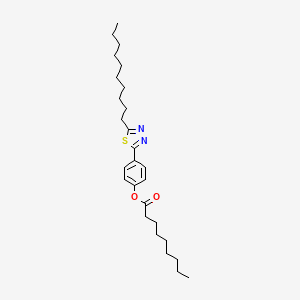
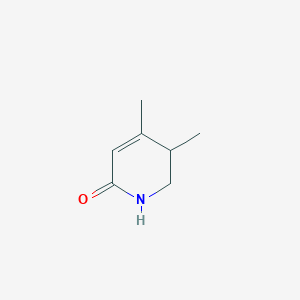
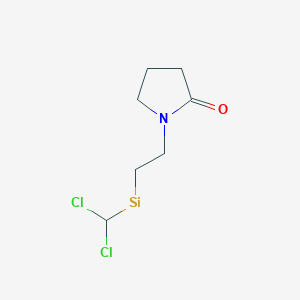
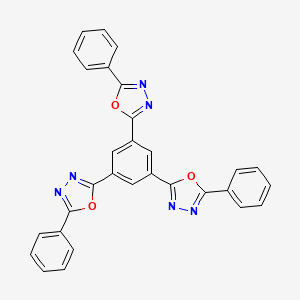
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
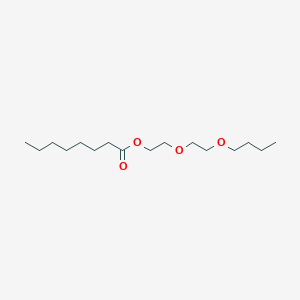


![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
